Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate
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Overview
Description
Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, characterized by its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with ethyl chloroacetate in the presence of a base, followed by chlorination . The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions where the chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), reducing inflammation and pain . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate: Known for its antiarthritic effects.
Niraparib: An indazole derivative used as an anticancer drug.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
Uniqueness
Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
CAS No. |
88561-98-2 |
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Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
ethyl 2-(1-benzoyl-5-chloroindazol-3-yl)acetate |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-24-17(22)11-15-14-10-13(19)8-9-16(14)21(20-15)18(23)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
RGJFSTALKNPHOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN(C2=C1C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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